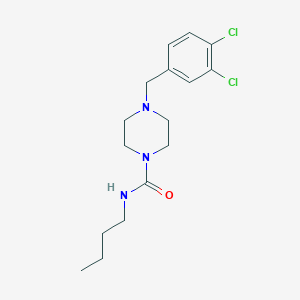![molecular formula C21H30N4O B5334948 N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5334948.png)
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide, also known as SBI-0206965, is a small molecule inhibitor of the protein kinase TBK1. This compound has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and viral infections. In
作用機序
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide works by inhibiting the activity of TBK1, a protein kinase that plays a critical role in various cellular processes, including inflammation, immune response, and cell survival. TBK1 is activated by various stimuli, such as viral infection and cellular stress, and phosphorylates downstream targets, such as IRF3 and NF-κB, which regulate the expression of genes involved in inflammation and immune response.
Inhibition of TBK1 by this compound prevents the activation of downstream targets, leading to a reduction in inflammation and immune response. Furthermore, inhibition of TBK1 by this compound also leads to a reduction in cell survival and proliferation, making it a potential therapeutic target in cancer.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of TBK1 by this compound has been shown to reduce the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and improve disease symptoms in animal models of autoimmune disorders.
Furthermore, inhibition of TBK1 by this compound has also been shown to reduce tumor growth and sensitize cancer cells to chemotherapy and immunotherapy. This is due to the role of TBK1 in promoting cell survival and proliferation in cancer cells.
実験室実験の利点と制限
One of the main advantages of using N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide in lab experiments is its specificity for TBK1. This allows for the selective inhibition of TBK1 without affecting other protein kinases, reducing the potential for off-target effects.
However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can limit its use in certain assays. Furthermore, the potency of this compound can vary depending on the cell type and experimental conditions, which can affect the reproducibility of results.
将来の方向性
There are several future directions for the research of N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide. One area of research is the development of more potent and selective TBK1 inhibitors, which can improve the efficacy and reduce the potential for off-target effects.
Furthermore, the role of TBK1 in various diseases, such as cancer and autoimmune disorders, is still not fully understood. Future research can focus on elucidating the downstream targets and pathways regulated by TBK1, which can provide insight into the mechanisms of disease and potential therapeutic targets.
Finally, the use of this compound in combination with other therapies, such as chemotherapy and immunotherapy, can also be explored. The synergistic effects of combining TBK1 inhibitors with other therapies can improve the efficacy and reduce the potential for drug resistance.
合成法
The synthesis of N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide involves a multi-step process. The first step involves the reaction of 1-isobutyl-1H-imidazole-5-carbaldehyde with 4-piperidinemethanol in the presence of a base to form the intermediate compound. The intermediate is then reacted with 3-(bromomethyl)benzoic acid in the presence of a catalyst to form the final product. The purity and yield of the product can be improved by using various purification techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-3-(4-piperidinylmethyl)benzamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is cancer, where TBK1 has been shown to play a critical role in promoting tumor growth and survival. Inhibition of TBK1 by this compound has been shown to reduce tumor growth and sensitize cancer cells to chemotherapy and immunotherapy.
In addition to cancer, this compound has also been investigated for its potential use in treating autoimmune disorders, such as multiple sclerosis and lupus. TBK1 has been shown to play a role in the activation of immune cells and the production of pro-inflammatory cytokines. Inhibition of TBK1 by this compound has been shown to reduce inflammation and improve disease symptoms in animal models of autoimmune disorders.
Furthermore, this compound has also been studied for its potential use in viral infections, such as influenza and herpes simplex virus. TBK1 has been shown to play a critical role in the antiviral response of cells, and inhibition of TBK1 by this compound has been shown to reduce viral replication and improve survival in animal models of viral infections.
特性
IUPAC Name |
N-[[3-(2-methylpropyl)imidazol-4-yl]methyl]-3-(piperidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-16(2)14-25-15-23-12-20(25)13-24-21(26)19-5-3-4-18(11-19)10-17-6-8-22-9-7-17/h3-5,11-12,15-17,22H,6-10,13-14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWZKUMTRCIXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC=C1CNC(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-chloro-5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5334870.png)
![7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5334884.png)
![1-{[3-(3-hydroxyphenyl)-1H-pyrazol-4-yl]methylene}-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5334885.png)

![5-{[(3S*,4R*)-3-benzyl-4-hydroxy-4-methyl-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5334898.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-(2-furyl)-7-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5334907.png)

![N-(5-fluoro-2-methylphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5334920.png)

![1-methyl-1'-[4-(tetrahydrofuran-2-ylmethoxy)phenyl]-1H,1'H-2,2'-biimidazole](/img/structure/B5334927.png)

![methyl N-{[2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5334958.png)

![5-[(1,3-benzoxazol-2-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5334977.png)
